molecular formula C9H11NO2 B1315987 2-Methyl-2-(3-pyridinyl)propanoic acid CAS No. 169253-35-4

2-Methyl-2-(3-pyridinyl)propanoic acid

Cat. No. B1315987
M. Wt: 165.19 g/mol
InChI Key: KKTMNUCQFGXDNQ-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-pyridinyl)propanoic acid, also known as 2-Methyl-2-(pyridin-3-yl)propanoic acid, is a chemical compound with the CAS Number: 169253-35-4 . It has a molecular weight of 165.19 . The IUPAC name for this compound is 2-methyl-2-(pyridin-3-yl)propanoic acid . It is a solid substance at room temperature .


Synthesis Analysis

A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The method involved progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .


Molecular Structure Analysis

The InChI code for 2-Methyl-2-(3-pyridinyl)propanoic acid is 1S/C9H11NO2/c1-9(2,8(11)12)7-4-3-5-10-6-7/h3-6H,1-2H3,(H,11,12) . The InChI key is KKTMNUCQFGXDNQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The boiling point of 2-Methyl-2-(3-pyridinyl)propanoic acid is 296.5±15.0 C at 760 mmHg .

Scientific Research Applications

Stereoselective Synthesis

2-Methyl-2-(3-pyridinyl)propanoic acid serves as a key starting material in the stereoselective synthesis of compounds with significant pharmacological activities. For instance, an efficient synthesis pathway has been developed for producing methyl (S)-3-amino-3-(3-pyridyl)propanoate, a precursor to RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. This synthesis employs a novel procedure combining formic acid and triethylsilane for the removal of the chiral auxiliary under mild conditions (Zhong et al., 1999).

Reactions with Nucleophiles

The compound is also instrumental in studies involving its reactions with various nucleophiles. Research has shown that heterocyclic methyl 2-propenoates and 2,3-epoxypropanoates, derived from pyridinecarboxaldehydes, can undergo multiple reactions forming diverse compounds. These findings are crucial for understanding the chemical behavior of pyridine derivatives and exploring their potential applications in organic synthesis (Agarwal & Knaus, 1985).

Catalysis and Surface Chemistry

Moreover, the compound's derivatives have been evaluated for their catalytic properties, particularly in the context of acid–base catalysts. By studying different organic reactions, researchers have been able to correlate the catalytic activity of various oxide catalysts with their acid–base properties. This research aids in the development of more efficient catalysts for industrial applications (Aramendía et al., 1999).

Inhibition Studies

Additionally, esters of 3-pyridylacetic acid, closely related to 2-Methyl-2-(3-pyridinyl)propanoic acid, have shown potent inhibition of specific enzymes with applications in the treatment of hormone-dependent cancers. This demonstrates the compound's potential in the development of therapeutic agents (Rowlands et al., 1995).

Chemical Kinetics and Metabolism Studies

The study of the compound's metabolism and its kinetics provides insights into its behavior under various conditions. For example, research into the pyrolysis of methyl propanoate derivatives offers valuable data on reaction mechanisms and kinetics, which can be applied to optimize industrial processes (Farooq et al., 2014).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, and P304+P340 .

Future Directions

The compound 3-Pyridinepropionic acid, which is structurally similar to 2-Methyl-2-(3-pyridinyl)propanoic acid, has been used in the preparation of new coordination polymers of Ag, Cu, and Zn . It has also been used in the hydrothermal synthesis of coordination polymers . These uses suggest potential future directions for the study and application of 2-Methyl-2-(3-pyridinyl)propanoic acid.

properties

IUPAC Name

2-methyl-2-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-9(2,8(11)12)7-4-3-5-10-6-7/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTMNUCQFGXDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(3-pyridinyl)propanoic acid

Synthesis routes and methods I

Procedure details

Ethyl α,α-dimethyl-3-pyridylacetate (disclosed in EP Application 0 288 279, published Oct. 26, 1988) (2.67 grams, 13.8 mmoles) was dissolved in EtOH (11.1 ml.) and a 1.0M LiOH in water (33.3 ml.) (33.4 mmoles) was added. The mixture was stirred at 25° C. for 4 hours. 1N HCl (38.73 ml.) was added and after 5 minutes the mixture was evaporated to dryness to give the titlle compound (Yield: 100%).
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2.67 g
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11.1 mL
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33.3 mL
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38.73 mL
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100%

Synthesis routes and methods II

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